molecular formula C17H15NO7 B5886140 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No. B5886140
M. Wt: 345.30 g/mol
InChI Key: FIUSSTGULPMUBH-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate, also known as NBDMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibition of the enzymes acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells through the activation of the mitochondrial pathway. 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, which can improve cognitive function. 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been shown to exhibit potent inhibition of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function and may have therapeutic implications for Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to induce apoptosis in cancer cells, which may have potential applications in cancer therapy. However, the exact biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is its potent inhibition of acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the development of new drugs for Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has been found to exhibit anticancer activity, which may have potential applications in cancer therapy. However, one of the limitations of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the investigation of the potential applications of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate and its potential applications in the treatment of Alzheimer's disease and cancer.

Synthesis Methods

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-nitrophenol. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-23-15-8-5-12(9-16(15)24-2)17(20)25-10-14(19)11-3-6-13(7-4-11)18(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSSTGULPMUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

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